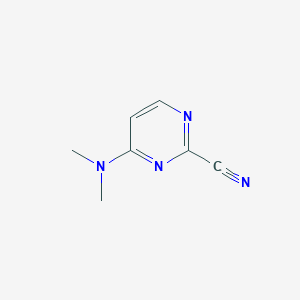

4-(Dimethylamino)pyrimidine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)pyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQRTVMMUMPDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Dimethylamino Pyrimidine 2 Carbonitrile and Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is the foundational step in synthesizing the target compounds. The most widely utilized approach involves the condensation of a three-carbon fragment with a compound providing a nitrogen-carbon-nitrogen (N-C-N) unit, such as amidines, urea, or guanidine. bu.edu.eg

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step by combining three or more reactants. mdpi.com They are particularly attractive for creating libraries of diverse compounds. nih.govfigshare.com The Biginelli and Hantzsch reactions are classic examples of MCRs used to form N-containing heterocycles. mdpi.com

Recent advancements include novel, regioselective, iridium-catalyzed multicomponent syntheses of pyrimidines from amidines and up to three different alcohols. nih.govfigshare.comorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating hydrogen and water. nih.govfigshare.combohrium.com The use of PN5P–Ir–pincer complexes has proven highly efficient, producing a range of unsymmetrically substituted pyrimidines in high yields. nih.govfigshare.comorganic-chemistry.org This sustainable approach can utilize alcohols derived from biomass, addressing environmental concerns. organic-chemistry.org

Another effective MCR involves the three-component reaction of an aldehyde, malononitrile (B47326), and an N-unsubstituted amidine. arkat-usa.org This method can be performed under thermal aqueous conditions or using microwave irradiation, providing a direct route to 4-amino-5-pyrimidinecarbonitrile derivatives in good to excellent yields. arkat-usa.org The use of water as a solvent and the operational simplicity make this an environmentally benign and efficient protocol. arkat-usa.org

Interactive Table: Comparison of Multicomponent Reaction Protocols for Pyrimidine Synthesis

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Key Features |

| Iridium-Catalyzed MCR nih.govorganic-chemistry.org | Amidines, Alcohols (up to 3) | PN5P–Ir–pincer complexes nih.govorganic-chemistry.org | High regioselectivity; sustainable (uses biomass-derived alcohols); forms unsymmetrically substituted pyrimidines. nih.govfigshare.com |

| Biginelli Reaction mdpi.commdpi.com | Aldehyde, 1,3-Dicarbonyl compound, (Thio)urea | Acid or Lewis acid catalysis; Ultrasound or Microwave irradiation. mdpi.com | Well-established method for 3,4-dihydropyrimidin-2(1H)-ones. mdpi.commdpi.com |

| Aqueous MCR arkat-usa.org | Aldehyde, Malononitrile, Amidine hydrochloride | Water at reflux or Microwave irradiation; Sodium acetate (B1210297). arkat-usa.org | Green synthesis (water as solvent); good to excellent yields for 4-amino-5-pyrimidinecarbonitriles. arkat-usa.org |

| Pseudo Five-Component Reaction mdpi.com | Methyl aryl ketone, Aromatic aldehyde (2 equiv.), Ammonium (B1175870) acetate (2 equiv.) | Triflic acid mdpi.com | Involves five components but only three different molecules to form polysubstituted pyrimidines. mdpi.com |

The introduction of the nitrile group at the C2 position (or other positions) can be achieved either by starting with a nitrile-containing fragment or by modifying the pyrimidine ring post-synthesis. A common strategy involves incorporating malononitrile as the three-carbon component in a cyclocondensation reaction.

For instance, the reaction between amidines and a malononitrile dimer can proceed via a [4+2]-B cyclocondensation to form the pyrimidine ring, directly installing the nitrile functionality. mdpi.com Similarly, the three-component reaction of aldehydes, malononitrile, and amidines leads to 4-amino-5-pyrimidinecarbonitriles. arkat-usa.org The proposed mechanism for this reaction involves the initial formation of an intermediate from the aldehyde and malononitrile, which then reacts with the amidine. The final step is an air oxidation of a dihydropyrimidine (B8664642) intermediate, driven by the formation of the stable aromatic pyrimidine ring. arkat-usa.org Copper-catalyzed cyclization of ketones with nitriles represents another pathway for pyrimidine synthesis. mdpi.com

Installation and Modification of the Dimethylamino Moiety

The dimethylamino group can be introduced onto the pyrimidine ring either during or after the core assembly. A prevalent method is the nucleophilic aromatic substitution (SNAr) on a pre-formed, halogenated pyrimidine ring. For example, reacting a 2,4-dichloropyrimidine (B19661) with dimethylamine (B145610) would lead to the substitution of one or both chlorine atoms. researchgate.net Such reactions are often highly regioselective, with nucleophilic attack frequently favoring the C4 position. researchgate.net

Alternatively, reagents like N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can serve as a C1 synthon and a source for the dimethylamino group in the construction of various heterocycles. researchgate.net This reagent reacts with active methylene, methyl, and amino groups to form enamines and dimethylamino imines, which are versatile intermediates for ring formation. researchgate.net

Modification of existing amino groups on the pyrimidine ring is also a viable strategy. For example, introducing an amino group at the C5 position has been shown to be a key modification in converting antiviral pyrimidine derivatives into antitumor agents. nih.gov

Catalytic Strategies in Pyrimidine-2-carbonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering routes to pyrimidines with higher efficiency, selectivity, and milder reaction conditions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst used in a wide array of transformations, including acylation and esterification. wikipedia.orgcommonorganicchemistry.com Its enhanced basicity and nucleophilicity compared to pyridine (B92270) stem from resonance stabilization provided by the dimethylamino group. wikipedia.org

In the context of heterocyclic synthesis, DMAP can play a dual role as both a base and a nucleophilic catalyst. tandfonline.comresearchgate.net As a nucleophile, it can activate reactants like sulfonyl or acyl chlorides. As a base, it can deprotonate other reactants (e.g., an amino group), enhancing their nucleophilicity, and can also neutralize acidic byproducts generated during the reaction. tandfonline.comresearchgate.net The use of DMAP under solvent-free or microwave irradiation conditions has been shown to be more effective than many other catalytic systems, leading to high yields and shorter reaction times. tandfonline.comresearchgate.netacgpubs.org

Interactive Table: Performance of DMAP vs. Other Catalytic Systems

| Reaction | Catalyst System | Conditions | Outcome | Reference |

| Sulfonamide Synthesis | DMAP | Solvent-free | Highly efficient, high yields | tandfonline.com, researchgate.net |

| Sulfonamide Synthesis | Pyridine (catalyst and solvent) | Conventional heating | Less effective than DMAP | tandfonline.com, researchgate.net |

| Sulfonamide Synthesis | Et3N in EtOH | Conventional heating | Less effective than DMAP | tandfonline.com, researchgate.net |

| 2-Amino-2-chromene Synthesis | DMAP (10 mol%) | Microwave irradiation, solvent-free | Excellent yield, short reaction time | acgpubs.org |

| 2-Amino-2-chromene Synthesis | No catalyst | Microwave irradiation, solvent-free | No reaction | acgpubs.org |

Supramolecular catalysis is an emerging field that mimics natural enzymatic processes by using non-covalent interactions within a host-guest complex to accelerate reactions. wikipedia.orgmdpi.com Supramolecular hosts, such as cyclodextrins or synthetic capsules, can create a unique microenvironment that is distinct from the bulk solution. mdpi.com This confinement effect brings reactants into close proximity and can impose geometric constraints, leading to enhanced reactivity and selectivity. mdpi.com

A practical example in pyrimidine synthesis is the use of β-cyclodextrin (β-CD) as a supramolecular catalyst. mdpi.com β-CD has been employed to catalyze the synthesis of pyrimidine derivatives from aromatic aldehydes, ammonium acetate, and 1,3-diketones in an aqueous medium. mdpi.com This method is advantageous as β-CD is inexpensive, non-toxic, readily available, and recyclable, aligning with the principles of green chemistry. mdpi.com The reaction works well for aldehydes with both electron-donating and electron-withdrawing groups, affording the pyrimidine products in good to excellent yields. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. jmaterenvironsci.com For the synthesis of pyrimidine derivatives, this involves the adoption of safer solvents, alternative energy sources, and strategies that enhance reaction efficiency, such as multicomponent reactions. rasayanjournal.co.injmaterenvironsci.com These approaches not only reduce the environmental impact but also often lead to higher yields, shorter reaction times, and simplified purification processes. rasayanjournal.co.in

The use of water as a solvent is a cornerstone of green chemistry, given its non-toxic, non-flammable, and readily available nature. researchgate.net However, the poor solubility of many organic compounds in water presents a significant challenge. researchgate.net To overcome this, strategies such as using aqueous hydrotropic solutions or aqueous ethanol (B145695) mixtures have been developed to enhance the solubility of reactants in pyrimidine synthesis. researchgate.netresearchgate.net For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully achieved in aqueous media using catalysts like tetrabutylammonium (B224687) bromide (TBAB) or 1,4-diazabicyclo[2.2.2]octane (DABCO). jmaterenvironsci.com

Solvent-free, or solid-state, reactions represent another significant advancement in green synthesis. researchgate.net These reactions, often facilitated by grinding the reactants together (a technique known as "Grindstone Chemistry"), can lead to high yields under mild conditions without the need for any solvent. researchgate.net This approach simplifies the work-up procedure, reduces waste, and is economically and environmentally advantageous. rasayanjournal.co.inresearchgate.net Multicomponent reactions conducted under solvent-free conditions, sometimes with microwave assistance, have proven effective for generating libraries of pyrimidine derivatives. mdpi.com

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a practical and green alternative to conventional heating methods. nih.gov The chemical effects of ultrasound stem from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. beilstein-archives.org This phenomenon enhances mass transfer and accelerates reaction rates, often leading to significantly reduced reaction times and improved product yields. researchgate.netorientjchem.org

The application of ultrasound has been extensively reviewed for the synthesis of pyrimidines and their fused derivatives. nih.govdntb.gov.ua Sonochemical methods are noted for being milder and cleaner, frequently allowing reactions to proceed at room temperature instead of the high temperatures required for thermal methods. shd.org.rs For example, the synthesis of pyrimidine-2-thione derivatives saw reaction times decrease from 6 hours under conventional heating to just 20-30 minutes with ultrasonication, accompanied by a 20-30% increase in yield. shd.org.rs Similarly, a protocol for synthesizing 2-aminopyrimidine (B69317) derivatives using ultrasound reduced the reaction time to 30 minutes at 60-70°C, a significant improvement over the 5-8 hours at 100°C required by conventional methods. tandfonline.com The use of 4-(dimethylamino)pyridine (DMAP) as an organocatalyst under ultrasonic irradiation has also been reported for the efficient one-pot synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, achieving excellent yields (81-93%) in short time frames. researchgate.net

Table 1: Comparison of Conventional vs. Ultrasonication-Assisted Synthesis for Pyrimidine Analogues

| Product Type | Method | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrimidine-2-thione derivatives | Conventional Heating | - | Alkaline Ethanol | 6 h | ~50-70% | shd.org.rs |

| Pyrimidine-2-thione derivatives | Ultrasonication | - | Alkaline Ethanol | 20-30 min | 82-94% | shd.org.rs |

| 2-Aminopyrimidine derivatives | Conventional Heating | NaOC₂H₅ | Ethanol | 5-8 h | 68-85% | tandfonline.com |

| 2-Aminopyrimidine derivatives | Ultrasonication | NaOC₂H₅ | Ethanol | 30 min | 75-92% | tandfonline.com |

| Pyrido[2,3-d]pyrimidine derivatives | Ultrasonication | DMAP | DMF | 15-30 min | 81-93% | researchgate.net |

| Tetrahydropyrimidine-5-carbonitrile | Conventional Heating | Morpholine | Aqueous | 5-6 h | 70-82% | orientjchem.org |

| Tetrahydropyrimidine-5-carbonitrile | Ultrasonication | Morpholine | Aqueous | 30-45 min | 85-96% | orientjchem.org |

Development of Novel Synthetic Pathways and Efficiency Enhancements

The quest for more efficient and versatile synthetic routes to pyrimidine-based compounds has led to the development of novel pathways that often incorporate green chemistry principles. Multicomponent reactions (MCRs) are particularly noteworthy as they allow for the synthesis of complex molecules in a single step from three or more reactants, enhancing efficiency and reducing waste. rasayanjournal.co.in

The development of novel catalysts is central to improving synthetic efficiency. For instance, the use of copper(II) triflate has been shown to be an efficient catalyst for synthesizing 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Similarly, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, provide versatile methods for adding diverse functional groups to the pyrimidine scaffold, enabling the creation of structurally varied derivatives with improved pharmacological properties. researchgate.net

Reactivity and Functionalization Studies of 4 Dimethylamino Pyrimidine 2 Carbonitrile

Chemical Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the nitrogen atom's lone pair allows it to act as a building block in the synthesis of other nitrogen-containing heterocycles.

The carbon atom of the cyano group in 4-(dimethylamino)pyrimidine-2-carbonitrile is electrophilic and can be attacked by various nucleophiles. This reactivity is fundamental to converting the nitrile into other functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This two-stage process first yields a carboxamide intermediate, which upon further hydrolysis, produces a carboxylic acid. nih.gov

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. numberanalytics.comlibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Formation of Ketones with Grignard Reagents: The addition of Grignard reagents to the nitrile group, followed by acidic hydrolysis of the resulting imine intermediate, leads to the formation of ketones. masterorganicchemistry.com This provides a valuable method for carbon-carbon bond formation at the C2 position. In a study on the related compound 4-amino-5-cyano-2-methylpyrimidine, the addition of a Grignard reagent to the C2-nitrile was successful. nih.gov However, this study also revealed a competing and unusual reaction pathway where the Grignard reagent attacks the C6 position of the pyrimidine (B1678525) ring, leading to a dihydropyrimidine (B8664642) derivative. nih.gov This dual reactivity highlights the nuanced behavior of such substituted pyrimidines.

A summary of these potential transformations is presented in the table below.

| Reagent/Condition | Product Functional Group |

| H₃O⁺ or OH⁻, Δ | Carboxylic Acid |

| 1. LiAlH₄; 2. H₂O | Primary Amine |

| 1. R-MgBr; 2. H₃O⁺ | Ketone |

The nitrile group is an excellent synthon for the construction of various heterocyclic rings. One of the most common transformations is its reaction with azides to form tetrazoles.

Synthesis of Tetrazoles: The [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. nih.govnih.govresearchgate.net This reaction can be promoted by various catalysts. The resulting tetrazolyl group is often considered a bioisosteric equivalent of a carboxylic acid group in medicinal chemistry. nih.gov It is plausible that this compound could be converted to the corresponding 5-(4-(dimethylamino)pyrimidin-2-yl)-1H-tetrazole under these conditions, although specific literature for this exact transformation is not readily available.

Reactivity of the Pyrimidine Nucleus

The pyrimidine ring is an electron-deficient heterocycle. However, its reactivity in this compound is significantly modulated by the attached dimethylamino and cyano groups.

The electronic properties of the substituents heavily influence the susceptibility of the pyrimidine ring to substitution reactions.

Electrophilic Substitution: The dimethylamino group at C4 is a powerful activating group that donates electron density to the pyrimidine ring through resonance. This effect is most pronounced at the C5 position, making it the most likely site for electrophilic attack. Conversely, the nitrile group at C2 is strongly electron-withdrawing, deactivating the ring towards electrophiles, particularly at the adjacent positions. Therefore, electrophilic substitution, if it occurs, is theoretically predicted to happen at the C5 position.

Nucleophilic Substitution: Pyrimidine itself is susceptible to nucleophilic attack due to its electron-deficient nature. thieme-connect.de This deficiency is enhanced by the electron-withdrawing nitrile group. However, the electron-donating dimethylamino group counteracts this effect. In a related compound, 4-amino-5-cyano-2-methylpyrimidine, nucleophilic attack by a Grignard reagent was observed at the C6 position, which is ortho to the activating amino group and meta to the deactivating cyano group. nih.gov This suggests that the C6 position in this compound could also be a potential site for nucleophilic attack, especially by strong nucleophiles.

Annulation, or the fusion of a new ring onto an existing one, is a powerful strategy for synthesizing complex polycyclic heterocyclic systems. Aminopyrimidines are common starting materials for such reactions. For instance, substituted 4-aminopyrimidine-5-carbonitriles have been used in Friedländer-type reactions with ketones like cyclohexanone (B45756) to synthesize fused spiropyrimido[4,5-d]pyrimidine derivatives. researchgate.net Although a direct example involving this compound is not documented, its structural similarity to other reactive aminopyrimidines suggests its potential use in similar annulation strategies to build novel fused heterocyclic systems. nih.govrsc.org

Role of the Dimethylamino Group in Modulating Reactivity

Increased Nucleophilicity of the Ring: The enhanced electron density makes the pyrimidine ring more nucleophilic than an unsubstituted pyrimidine. This activates the ring towards electrophilic attack, as discussed for the C5 position.

Increased Basicity: The dimethylamino group increases the basicity of the pyrimidine ring nitrogens, making them more susceptible to protonation or alkylation. wikipedia.org

Direction of Substitution: The group directs electrophiles primarily to the C5 position. It also influences the sites of nucleophilic attack, as the increased electron density can disfavor attack at certain positions while making others, like C6, more susceptible, as seen in analogous systems. nih.gov

The activating effect of the dimethylamino group is in direct opposition to the deactivating effect of the 2-cyano group. This push-pull electronic arrangement leads to a complex and nuanced reactivity profile, allowing for selective functionalization at either the nitrile group or the pyrimidine nucleus depending on the reaction conditions and the nature of the reagents employed.

Derivatization Strategies for Structural Complexity

The strategic derivatization of this compound is a key approach to generating novel molecular architectures with increased complexity and tailored properties. These strategies primarily focus on the reactivity of the cyano group at the C2 position and the dimethylamino group at the C4 position, as well as the pyrimidine ring itself, to build more elaborate structures, including fused heterocyclic systems and substituted pyrimidines.

One promising avenue for derivatization involves the decyanative cross-coupling of cyanopyrimidines. While research on this compound itself is specific, analogous studies on other cyanopyrimidines have demonstrated that the cyano group at the 2-position can be displaced by a variety of nucleophiles. This suggests that this compound could serve as a versatile precursor for a range of 2-substituted pyrimidine derivatives. Such transition-metal-free cross-coupling reactions have been reported for cyanopyrimidines with alcohols, thiols, and amines, yielding the corresponding alkoxypyrimidines, alkylthiopyrimidines, and aminopyrimidines researchgate.net. The proposed mechanism for this transformation involves a sequential nucleophilic addition-intramolecular rearrangement process researchgate.net.

Table 1: Potential Decyanative Cross-Coupling Reactions of this compound

| Nucleophile | Reagent Example | Potential Product |

| O-Nucleophile | Methanol | 4-(Dimethylamino)-2-methoxypyrimidine |

| S-Nucleophile | Ethanethiol | 4-(Dimethylamino)-2-(ethylthio)pyrimidine |

| N-Nucleophile | Aniline | N-Phenyl-4-(dimethylamino)pyrimidin-2-amine |

Another significant strategy for increasing structural complexity is through the synthesis of fused heterocyclic systems. Activated nitriles are valuable precursors in heterocyclic synthesis researchgate.net. The cyano group of this compound can potentially participate in cycloaddition reactions or condensation reactions with appropriate bifunctional reagents to construct bicyclic and polycyclic frameworks. For instance, reactions with hydrazine (B178648) or its derivatives could lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) systems. While direct examples with this compound are not extensively documented, the general reactivity of activated nitriles in forming pyrimidine derivatives is well-established researchgate.net.

Furthermore, the dimethylamino group offers opportunities for derivatization, although it is generally less reactive than the cyano group in this context. Modification of the dimethylamino group could be achieved through demethylation followed by reaction with various electrophiles to introduce different substituents at the 4-position. However, such transformations might require harsh conditions that could affect other parts of the molecule.

The pyrimidine ring itself can also be a target for functionalization to build more complex structures. For example, metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed if a suitable leaving group is present on the pyrimidine ring. While this compound does not inherently possess a typical leaving group for such reactions, derivatization of the pyrimidine ring to introduce a halogen or a triflate group could open up possibilities for these powerful C-C bond-forming reactions.

Finally, the synthesis of more complex 2-aminopyrimidine (B69317) derivatives can be achieved through multi-component reactions. Although starting from a different precursor, the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles highlights a three-component transformation involving condensation, nucleophilic addition, and cyclization to create highly substituted pyrimidine cores nih.gov. This points to the broader potential of using substituted pyrimidines as scaffolds for generating structural diversity.

Mechanistic Investigations of Chemical Reactions

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of the pyrimidine (B1678525) core, particularly functionalized variants like aminopyrimidine-carbonitriles, can be achieved through various strategic approaches, most notably multi-component reactions (MCRs). These reactions are highly valued for their efficiency, as they construct complex molecules from three or more starting materials in a single step. arkat-usa.org

One common pathway for the synthesis of 4-amino-5-pyrimidinecarbonitriles involves the condensation of an aldehyde, malononitrile (B47326), and an amidine. arkat-usa.org The mechanism for this transformation is proposed to initiate with a Knoevenagel condensation between the aldehyde and malononitrile, often facilitated by a base. This step forms an electrophilic arylidene malononitrile intermediate. Subsequently, a Michael addition occurs where the amidine attacks this intermediate. The resulting adduct then undergoes intramolecular cyclization, followed by tautomerization and aromatization to yield the stable 4-aminopyrimidine-5-carbonitrile (B127032) ring system.

Table 1: Proposed Mechanistic Steps in Multi-Component Synthesis of 4-Aminopyrimidinecarbonitriles

| Step | Description | Key Intermediates |

| 1. Knoevenagel Condensation | Reaction between an aldehyde and malononitrile to form an activated alkene. | Arylidene malononitrile |

| 2. Michael Addition | Nucleophilic attack of an amidine on the arylidene malononitrile intermediate. | Acyclic adduct |

| 3. Cyclization | Intramolecular attack of a nitrogen atom onto the nitrile group to form the heterocyclic ring. | Dihydropyrimidine (B8664642) derivative |

| 4. Aromatization | Elimination of a leaving group or tautomerization to yield the final aromatic pyrimidine. | 4-Aminopyrimidinecarbonitrile |

Investigation of Intermediates and Transition States

The direct experimental observation of reaction intermediates and transition states is often challenging due to their transient nature. However, their existence can be inferred from trapping experiments, spectroscopic analysis, and computational modeling. In the synthesis of related pyrido[2,3-d]pyrimidines, a proposed mechanism involves the formation of several key intermediates. rsc.org The process begins with the catalyst-activated condensation of malononitrile and an aryl aldehyde to create an arylidene intermediate (A-2). This is followed by a Michael addition with 6-aminouracil, leading to intermediate B-2, which rearranges via a acs.orgresearchgate.net-proton shift to form intermediate C-2. The final cyclization occurs through a nucleophilic attack of an amino group on the nitrile, forming intermediate D-2 before aromatization. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for mapping the energy profiles of reaction pathways and characterizing the structures of intermediates and transition states. For the synthesis of pyrimidine nucleosides, DFT calculations have been used to explore potential reaction mechanisms, such as a [4+2] cycloaddition versus a transacylation pathway. nih.gov These studies revealed that a stepwise transacylation mechanism, involving three distinct transition states (TS1, TS2, and TS3) and two intermediates, was energetically more favorable. nih.gov The calculated free energy barriers for these transition states were found to be thermally accessible, providing strong evidence for the proposed pathway. nih.gov Although this study was not on 4-(Dimethylamino)pyrimidine-2-carbonitrile itself, it exemplifies the powerful approach of using computational chemistry to elucidate complex reaction coordinates, a method that could be directly applied to understand its formation.

Kinetic Studies of Pyrimidine-2-carbonitrile Formation and Transformations

Kinetic studies provide quantitative data on reaction rates, offering further insight into reaction mechanisms. The rate of a reaction can be monitored by measuring the disappearance of reactants or the appearance of products over time.

In a study investigating the reactivity of various heteroaromatic nitriles, the disappearance kinetics of a substituted pyrimidine-2-carbonitrile derivative were assessed. acs.org The compound was incubated with cysteine, and aliquots were analyzed at multiple time points over 60 minutes to monitor its transformation. acs.org This type of kinetic profiling is essential for understanding the stability and reactivity of the nitrile group in biological or chemical systems.

Kinetic analysis has also been instrumental in elucidating the mechanism of catalyzed reactions involving related heterocyclic compounds. For example, a mechanistic study of the acetylation of alcohols catalyzed by 4-(dimethylamino)pyridine (DMAP) found that the reaction is first-order with respect to the alcohol, acetic anhydride, and the DMAP catalyst. nih.gov This kinetic data strongly supported a nucleophilic catalysis pathway, where the catalyst directly participates in the rate-determining step, over a simple base-catalyzed mechanism. nih.gov Such kinetic experiments could be designed to probe the formation of this compound, determining the reaction order with respect to each precursor and catalyst to validate a proposed mechanism.

Table 2: Example Kinetic Data for Pyrimidine-2-carbonitrile Transformation

| Time Point (min) | Reactant Concentration (µM) |

| 0 | 1.00 |

| 2.5 | Data not specified |

| 5 | Data not specified |

| 15 | Data not specified |

| 30 | Data not specified |

| 45 | Data not specified |

| 60 | Data not specified |

Note: The table structure is based on the experimental design described in the source. acs.org Specific concentration values were not provided in the abstract.

Probing the Influence of Catalysts on Reaction Mechanisms

Catalysts play a pivotal role in chemical synthesis by lowering the activation energy of a reaction, thereby increasing the rate and often influencing the selectivity. The mechanism by which a catalyst operates is a key area of investigation. In the synthesis of pyrimidine derivatives, a wide array of catalysts has been employed, each influencing the reaction pathway differently.

For instance, the synthesis of pyrido[2,3-d]pyrimidines using a nano-MgO catalyst is proposed to proceed via a specific mechanism. rsc.org The nanocatalyst first activates both the malononitrile and the aldehyde, facilitating their condensation into an arylidene intermediate. rsc.org The catalyst's surface provides active sites that bring the reactants together in the correct orientation for the subsequent Michael addition and cyclization steps. rsc.org

In another example, a Brønsted solid acid catalyst derived from bone char was used for the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net The proposed mechanism suggests that the acidic sites on the catalyst protonate the carbonyl group of the aldehyde, making it more electrophilic and accelerating the initial Knoevenagel condensation with malononitrile. The catalyst is then regenerated upon completion of the reaction cycle. researchgate.net Similarly, organocatalysts like piperidine (B6355638) have been used to catalyze the synthesis of 6-aminopyrimidines from amidines and malononitrile dimer, proceeding via an amination followed by cyclization. mdpi.comresearchgate.net The choice of catalyst—whether it's a metal complex, a solid acid, or an organic base—can fundamentally alter the reaction intermediates and transition state energies, guiding the reaction towards the desired product with higher efficiency and selectivity.

Computational and Theoretical Chemistry of 4 Dimethylamino Pyrimidine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools used to predict the geometric, electronic, and spectroscopic properties of molecules. jchemrev.comnih.gov These computational methods solve approximations of the Schrödinger equation, providing insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ijcce.ac.irworldscientific.com For a molecule like 4-(Dimethylamino)pyrimidine-2-carbonitrile, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Such studies on similar molecules confirm that DFT methods, like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict these structural parameters. ijcce.ac.irnih.gov The resulting optimized geometry is crucial for all subsequent computational analyses.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. mpg.denih.gov This method is essential for predicting the ultraviolet-visible (UV-Vis) absorption spectra of a compound. For this compound, TD-DFT calculations would identify the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks. ijcce.ac.irjchemrev.com These theoretical spectra can be compared with experimental data to validate the computational approach. case.edudiva-portal.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Topology)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.orgyoutube.comnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com An analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution (topology). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity. kg.ac.rsnih.gov

| Parameter | Description | Typical Information Yielded |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. scispace.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. scispace.com |

| ΔE (Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. kg.ac.rs |

Electronic Structure Analysis

Electronic structure analysis provides a deeper understanding of how electrons are distributed within a molecule and how this distribution influences its properties and reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. uni-muenchen.denumberanalytics.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure concept. For this compound, NBO analysis would quantify the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the strength of hyperconjugation and intramolecular charge transfer, which are key to understanding the molecule's stability and electronic communication between the dimethylamino group, the pyrimidine (B1678525) ring, and the carbonitrile group. researchgate.netscirp.org

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution around a molecule. An ESP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.comtandfonline.com For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrile group, highlighting these as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Intermolecular Interactions and Supramolecular Assemblies

The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of molecular solids. For this compound, computational methods such as Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis provide profound insights into the supramolecular architecture.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within molecular systems. Based on the electron density and its derivatives, NCI analysis identifies regions of hydrogen bonding, van der Waals forces, and steric repulsion. The analysis generates 3D plots where different types of interactions are represented by colored isosurfaces. Typically, strong attractive interactions like hydrogen bonds appear as green or blue discs, weaker van der Waals interactions are shown as broader green areas, and steric clashes are represented by red regions. researchgate.netresearchgate.net

For this compound, NCI analysis would be expected to reveal several key interactions that dictate its crystal packing. These would include:

Hydrogen Bonds: Weak C–H···N hydrogen bonds are anticipated between the hydrogen atoms of the pyrimidine ring or methyl groups and the nitrogen atoms of the pyrimidine ring or the nitrile group of neighboring molecules.

π-π Stacking: Interactions between the electron-rich pyrimidine rings of adjacent molecules are likely, contributing significantly to the stability of the crystal lattice.

These non-covalent interactions collectively guide the self-assembly of the molecules into a stable three-dimensional supramolecular structure. researchgate.netnih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netnih.gov The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates the procrystal electron density. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. iucr.org

The d_norm map uses a color scale to highlight contacts: red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts at the van der Waals distance, and blue regions show contacts longer than the van der Waals radii. iucr.org For this compound, the most significant interactions are typically quantified using 2D fingerprint plots, which summarize the distribution of intermolecular contacts.

Studies on analogous aminopyrimidine and pyrimidine-carbonitrile derivatives show that the crystal packing is dominated by specific types of contacts. nih.goviucr.orgnih.gov The expected contributions for this compound are detailed in the table below.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Intermolecular Contact | Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 55% | Represents the most significant contribution, arising from contacts between hydrogen atoms on the periphery of the molecule. |

| C···H / H···C | 20 - 28% | Corresponds to C-H···π interactions and other weak hydrogen bonds involving carbon and hydrogen atoms. nih.gov |

| N···H / H···N | 12 - 18% | Indicates the presence of N-H···N or C-H···N hydrogen bonds, crucial for linking molecules. nih.goviucr.org |

| C···N / N···C | 2 - 5% | Minor contributions from contacts involving the pyrimidine ring and nitrile group atoms. |

Prediction of Molecular Reactivity

Density Functional Theory (DFT) provides a robust framework for predicting the reactivity of molecules through various descriptors. Fukui function calculations and reactivity indices derived from frontier molecular orbitals (HOMO and LUMO) are particularly insightful. researchgate.netresearchgate.net

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. scm.com It helps identify the most reactive sites within a molecule for different types of chemical attack. bohrium.com

f+(r): Predicts sites for nucleophilic attack (where an electron is added). The atoms with the highest f+ values are the most susceptible to attack by nucleophiles.

f-(r): Predicts sites for electrophilic attack (where an electron is removed). The atoms with the highest f- values are the most likely to be attacked by electrophiles.

For this compound, DFT calculations would predict the reactivity of each atomic site. The nitrile carbon (C2) and specific carbons on the pyrimidine ring are expected to be primary sites for nucleophilic attack, while the nitrogen atoms, particularly the one in the dimethylamino group, would be susceptible to electrophilic attack. researchgate.net

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). These indices provide a quantitative measure of a molecule's stability and reactivity. samipubco.commdpi.com

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO). A smaller energy gap indicates higher chemical reactivity and lower kinetic stability. samipubco.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

The table below presents representative theoretical values for these descriptors for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.netmdpi.com

These values suggest that this compound is a moderately reactive molecule with a notable electrophilic character.

Theoretical Vibrational and Electronic Spectroscopy

Computational methods, particularly DFT, are highly effective in simulating and interpreting vibrational and electronic spectra. ijcce.ac.ir These theoretical spectra provide a detailed understanding of the molecule's structure and electronic properties and serve as a powerful complement to experimental data. dergipark.org.tr

Theoretical vibrational spectra (FT-IR and Raman) are typically calculated using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p). dergipark.org.tr The calculated harmonic frequencies are often scaled by a factor (e.g., 0.9614) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. dergipark.org.tr For this compound, key vibrational modes can be assigned. The characteristic C≡N stretching vibration of the nitrile group is expected to appear as a strong, sharp band around 2220-2240 cm⁻¹. dergipark.org.tr Other significant bands would correspond to pyrimidine ring stretching, C-H bending, and vibrations of the dimethylamino group.

Table 3: Predicted Major Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) (Scaled) | Assignment | Type of Vibration |

|---|---|---|

| ~3050-3100 | C-H (Aromatic) | Stretching |

| ~2950-2990 | C-H (Methyl) | Asymmetric Stretching |

| ~2850-2890 | C-H (Methyl) | Symmetric Stretching |

| ~2235 | C≡N | Stretching |

| ~1580-1620 | C=C, C=N (Ring) | Stretching |

| ~1400-1480 | C-H (Methyl) | Bending |

| ~1350-1390 | C-N (Amino) | Stretching |

Electronic absorption spectra (UV-Vis) are simulated using Time-Dependent DFT (TD-DFT). nih.govacs.org These calculations predict the electronic transitions, their corresponding excitation energies (wavelengths), and oscillator strengths (intensities). For this compound, the spectrum is expected to be dominated by intense π→π* transitions originating from the conjugated pyrimidine system. The presence of the electron-donating dimethylamino group and the electron-withdrawing nitrile group is likely to cause a significant red-shift in the main absorption bands compared to unsubstituted pyrimidine. worldscientific.com The calculations would reveal the specific molecular orbitals involved in the primary electronic transitions, providing a detailed picture of the molecule's electronic structure. ijcce.ac.ir

Simulation of IR and Raman Spectra

No published research articles or datasets containing simulations of the infrared (IR) or Raman spectra for this compound were identified. Computational chemistry studies often employ methods like Density Functional Theory (DFT) to predict vibrational frequencies and intensities, which can then be used to simulate these spectra. However, such an analysis for this specific molecule does not appear to be present in the accessible scientific literature.

Theoretical NMR Chemical Shift Prediction

Similarly, there is no available literature detailing the theoretical prediction of 1H or 13C NMR chemical shifts for this compound. Theoretical NMR predictions are typically carried out using quantum mechanical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These predictions are valuable for confirming chemical structures and assigning experimental NMR signals. Despite the utility of these methods, a specific computational study applying them to this compound has not been reported.

Spectroscopic Data for this compound Remains Elusive in Public Domain

Despite a comprehensive search for advanced spectroscopic characterization data, detailed experimental findings for the chemical compound this compound are not publicly available. Extensive searches for nuclear magnetic resonance (NMR), infrared (IR), Raman, ultraviolet-visible (UV-Vis), and mass spectrometry data have failed to yield specific results for this particular molecule.

While the scientific community relies on a variety of spectroscopic techniques to elucidate the structural and electronic properties of chemical compounds, it appears that such detailed analyses for this compound have not been published in readily accessible scientific literature or databases.

Attempts to retrieve data for each of the specified analytical methods returned no specific experimental values, such as chemical shifts for ¹H and ¹³C NMR, vibrational frequencies for IR and Raman spectroscopy, absorption maxima for UV-Vis spectroscopy, or fragmentation patterns for mass spectrometry.

It is important to distinguish this compound from the similarly named but structurally distinct compound, 4-(dimethylamino)pyridine. While spectroscopic data is available for the latter, it is not applicable to the pyrimidine derivative specified.

The absence of this information prevents a detailed discussion and creation of data tables as requested for the following analytical techniques:

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Without access to primary research data, a scientifically accurate and informative article on the advanced spectroscopic characterization of 4-(Dimethylamino)pyrimidine-2-carbonitrile cannot be generated at this time.

X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. Although a specific crystal structure for this compound has not been publicly reported, the molecular architecture can be predicted based on analyses of similar pyrimidine (B1678525) derivatives. scispace.comresearchgate.net

It is anticipated that the pyrimidine ring would be essentially planar. The substituents—the electron-donating dimethylamino group and the electron-withdrawing carbonitrile group—would lie nearly coplanar with the aromatic ring to maximize electronic conjugation. The geometry of the dimethylamino group and its orientation relative to the pyrimidine ring are crucial for the molecule's electronic properties.

In the crystalline state, the packing of these molecules would be governed by a variety of intermolecular interactions. rsc.org Weak C—H···N hydrogen bonds are expected, where the nitrogen atoms of the pyrimidine ring and the nitrile group act as hydrogen bond acceptors. researchgate.netnih.gov Furthermore, π-π stacking interactions between the electron-deficient pyrimidine rings of adjacent molecules are likely to play a significant role in stabilizing the crystal lattice. mdpi.comnih.gov These interactions collectively define the supramolecular architecture of the compound in its solid form. acs.orgtandfonline.com

Illustrative Crystallographic Data for a Substituted Aminopyrimidine

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 9.0 - 15.0 |

| c (Å) | 7.0 - 10.0 |

| β (°) | 90 - 115 |

| Z (molecules/unit cell) | 4 |

Note: This table presents typical values for similar heterocyclic compounds and is for illustrative purposes only, as specific experimental data for this compound is not available.

Fluorescence Spectroscopy for Intrinsic Photophysical Properties

Fluorescence spectroscopy provides deep insights into the electronic excited states of molecules. This compound is designed as a "push-pull" or donor-acceptor fluorophore. nih.gov The dimethylamino group serves as a potent electron donor (the "push"), while the pyrimidine ring, further activated by the electron-withdrawing carbonitrile group, acts as the acceptor (the "pull"). mdpi.com This configuration facilitates a significant redistribution of electron density upon photoexcitation, a phenomenon known as intramolecular charge transfer (ICT). rsc.orgnih.govrsc.org

The ICT character of the excited state is responsible for the compound's expected sensitivity to its environment, a property known as solvatochromism. nih.govmdpi.combohrium.com In nonpolar solvents, a locally excited (LE) state is typically observed, resulting in fluorescence at shorter wavelengths (blue-shifted). As the solvent polarity increases, the more polar ICT state is stabilized, leading to a pronounced bathochromic (red) shift in the emission spectrum. dntb.gov.ua

The fluorescence quantum yield—a measure of the efficiency of the emission process—is also expected to be highly solvent-dependent. Often, in highly polar solvents, non-radiative decay pathways can become more competitive, leading to a decrease in the quantum yield. dntb.gov.ua The excited-state lifetime would similarly be influenced by the solvent environment. These photophysical behaviors are characteristic of push-pull systems where the extent of charge transfer can be modulated by intermolecular interactions with solvent molecules. researchgate.netacs.org

Illustrative Photophysical Data in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected Absorption λmax (nm) | Expected Emission λmax (nm) | Expected Quantum Yield (ΦF) |

| Cyclohexane | 2.0 | ~320 | ~380 | ~0.40 |

| Dichloromethane | 9.1 | ~335 | ~450 | ~0.25 |

| Acetonitrile | 37.5 | ~330 | ~490 | ~0.10 |

| Methanol | 32.7 | ~328 | ~510 | ~0.05 |

Note: This table is hypothetical and illustrates the expected solvatochromic behavior for a push-pull pyrimidine. Specific experimental data for this compound is not available.

Contributions to Advanced Organic Synthesis and Catalysis

4-(Dimethylamino)pyrimidine-2-carbonitrile as a Versatile Synthetic Intermediate

The structure of this compound, featuring a pyrimidine (B1678525) core, a dimethylamino group, and a nitrile functionality, suggests its potential as a valuable building block in organic synthesis. The electron-donating dimethylamino group at the 4-position and the electron-withdrawing nitrile group at the 2-position create a polarized aromatic system, influencing its reactivity towards various reagents.

Precursor for Complex Polyheterocyclic Systems

Table 1: Potential Reactions for Polyheterocycle Synthesis

| Reactant Type | Potential Product | Reaction Description |

| Binucleophiles (e.g., ethylenediamine, 2-aminoethanol) | Fused bicyclic systems | Cyclocondensation involving the nitrile group and a nucleophilic attack on the pyrimidine ring. |

| 1,3-Dipoles | Fused five-membered heterocyclic rings | [3+2] Cycloaddition reactions across the C≡N bond. |

| Reagents for ring-closing metathesis | Macrocyclic systems | Introduction of alkenyl chains followed by RCM. |

This table is illustrative of the potential reactivity based on the functional groups present and does not represent documented reactions of this compound.

Building Block in Cascade and Tandem Reactions

The multifunctionality of this compound makes it a hypothetical candidate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. The nitrile group can act as an electrophile or be transformed into other functional groups that can participate in subsequent reactions. The pyrimidine ring itself can also be involved in cycloaddition or rearrangement reactions. A hypothetical tandem reaction could involve an initial addition to the nitrile group, followed by an intramolecular cyclization onto the pyrimidine ring, facilitated by the electronic nature of the dimethylamino substituent.

Pyrimidine-Carbonitrile Derivatives in Catalytic Processes

The application of pyrimidine derivatives in catalysis is an expanding field of research. Their nitrogen atoms can act as Lewis basic sites for metal coordination or as Brønsted bases, and the aromatic ring can be modified to create specific steric and electronic environments.

Design of Pyrimidine-Based Organocatalysts

While there is no specific information on organocatalysts derived from this compound, the pyrimidine scaffold is a viable platform for catalyst design. The nitrogen atoms of the pyrimidine ring can act as catalytic sites. For instance, chiral amines or other catalytic moieties could be introduced, potentially at the 5-position of the ring, to create novel organocatalysts for asymmetric synthesis. The existing dimethylamino group could also play a role in modulating the basicity and catalytic activity of such designed molecules.

Exploration in Supramolecular Catalysis Contexts

The pyrimidine core, with its hydrogen bond accepting nitrogen atoms and the potential for π-π stacking interactions, is a suitable component for the construction of supramolecular assemblies. While no studies specifically mention this compound in this context, pyrimidine-containing molecules have been used to create self-assembled structures that can act as catalysts. The nitrile and dimethylamino groups could be exploited to direct the self-assembly process through specific non-covalent interactions, leading to the formation of organized catalytic pockets.

Emerging Research Paradigms and Future Scholarly Directions

Integration with Supramolecular Chemistry and Molecular Recognition (Theoretical Frameworks)

The molecular architecture of 4-(Dimethylamino)pyrimidine-2-carbonitrile provides a rich basis for its integration into supramolecular chemistry and molecular recognition studies. The theoretical framework for its self-assembly and interaction with other molecules is governed by a variety of noncovalent interactions. The pyrimidine (B1678525) ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. nih.gov The electron-rich dimethylamino group and the electron-deficient pyrimidine ring create a polarized system, while the nitrile group offers further potential for dipole-dipole interactions and weak hydrogen bonding.

Theoretical studies on related heterocyclic systems suggest that the aggregation and self-assembly of these molecules are influenced by a subtle balance of structural factors. nih.gov Computational modeling can be employed to predict the stability of various dimers and larger aggregates. The planarity of the pyrimidine ring facilitates π-π stacking interactions, which, in concert with hydrogen bonds, can direct the formation of well-ordered supramolecular structures. researchgate.net Experimental and computational studies on structurally analogous compounds, such as 4-dimethylamino pyridinium-betaine, have demonstrated the utility of methods like Density Functional Theory (DFT) in understanding and predicting the intermolecular forces that govern crystal packing and molecular association. researchgate.net

Table 1: Potential Noncovalent Interactions in this compound Supramolecular Assembly

| Interaction Type | Participating Moiety | Theoretical Role |

|---|---|---|

| Hydrogen Bonding | Pyrimidine Ring Nitrogens | Act as H-bond acceptors with donor molecules. |

| π-π Stacking | Pyrimidine Ring | Promotes face-to-face or offset stacking arrangements. |

| Dipole-Dipole | Nitrile Group (C≡N) | Engages in electrostatic interactions. |

| van der Waals Forces | Entire Molecule | Contribute to overall packing stability. |

Theoretical Design of Functional Materials based on Pyrimidine-2-carbonitrile Architectures

The inherent electronic characteristics of the pyrimidine-2-carbonitrile scaffold make it a promising candidate for the theoretical design of novel functional materials. The strategic placement of electron-donating and electron-withdrawing groups allows for the fine-tuning of its chemical and physical properties.

The structure of this compound can be described as a donor-π-acceptor (D-π-A) system. The dimethylamino group serves as a potent electron donor, the pyrimidine ring acts as the π-bridge, and the carbonitrile group functions as an electron acceptor. This configuration is known to result in significant intramolecular charge transfer (ICT) upon photoexcitation, a key property for optoelectronic applications.

Theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), are crucial for predicting the optoelectronic properties of such molecules. These methods can determine frontier molecular orbital (FMO) energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the absorption and emission wavelengths of the material. dergipark.org.tr For D-π-A systems, the HOMO is typically localized on the donor moiety, while the LUMO is on the acceptor moiety. researchgate.net This spatial separation leads to a small energy gap, often resulting in absorption in the visible region of the electromagnetic spectrum. Theoretical studies on related pyrimidine derivatives have shown that modifying substituents can finely tune emissive characteristics and energy gaps, thereby optimizing their optoelectronic properties for applications like organic light-emitting diodes (OLEDs). nih.gov

Table 2: Theoretically Predicted Optoelectronic Parameters for D-π-A Pyrimidine Systems

| Parameter | Significance | Influence of 4-(Dimethylamino) Group | Influence of 2-Carbonitrile Group |

|---|---|---|---|

| HOMO Energy | Electron-donating ability | Raises HOMO energy level | Minor influence |

| LUMO Energy | Electron-accepting ability | Minor influence | Lowers LUMO energy level |

| HOMO-LUMO Gap (Eg) | Absorption/Emission Wavelength | Narrows the energy gap | Narrows the energy gap |

| Intramolecular Charge Transfer (ICT) | Efficiency of charge separation | Enhances ICT character | Enhances ICT character |

The design of advanced materials based on pyrimidine-2-carbonitrile architectures relies on establishing clear structure-property relationships. nih.govresearchgate.net A primary design principle involves the systematic modification of the peripheral substituents on the pyrimidine core to control the electronic properties. For instance, altering the alkyl groups on the amino function or introducing other groups at different positions on the ring can modulate the HOMO-LUMO gap and charge-carrier mobility. dergipark.org.tr

A second key principle is the control of solid-state packing through noncovalent interactions. The performance of organic electronic devices is highly dependent on the intermolecular arrangement of molecules in the solid state, as this dictates charge transport pathways. nih.gov By designing molecules with specific hydrogen bonding motifs or other directional interactions, it is possible to promote desirable packing arrangements, such as herringbone or π-stacked structures, which can enhance charge mobility. nih.gov Supramolecular assembly principles can thus be harnessed to guide the formation of crystalline thin films with optimized properties for functional devices.

Future Directions in Synthetic Methodology Development

While various methods exist for the synthesis of substituted pyrimidines, future research should focus on developing more efficient, versatile, and sustainable synthetic routes to access a broader range of this compound derivatives. acs.orgresearchgate.net Current synthetic schemes often involve multi-step processes. nih.gov

Future synthetic methodologies could explore:

Multi-component Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the desired pyrimidine scaffold would significantly improve efficiency and reduce waste.

Late-Stage Functionalization: Developing methods for the selective modification of the pyrimidine core at a late stage in the synthesis would enable the rapid generation of a library of analogues for screening material properties or for computational studies. This could involve techniques like C-H activation.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of pyrimidine-2-carbonitrile-based materials.

Green Chemistry Approaches: Employing greener solvents, catalysts, and reaction conditions will be crucial for the sustainable development of these compounds. nih.gov

A fundamentally new synthetic approach developed for related purine (B94841) synthesis, which involves the transformation of a condensed tetrazolopyrimidine structure, highlights the potential for innovative, reconstructive methodologies in heterocyclic chemistry. mdpi.com

Computational Medicinal Chemistry Insights: Scaffold Optimization and Structure-Property Relationships (excluding biological activity/efficacy, safety, clinical trials)

In the realm of medicinal chemistry, computational methods provide powerful tools for the rational design and optimization of molecular scaffolds. The pyrimidine-2-carbonitrile core is recognized as a privileged scaffold in drug design. researchgate.net Computational studies can elucidate structure-property relationships that guide the optimization of physicochemical properties relevant to molecular recognition.

Scaffold optimization involves iterative modifications to a core structure to enhance its properties. acs.orgresearchgate.net For the this compound scaffold, this could involve altering the substitution pattern to modulate properties like solubility, polarity, and conformational flexibility. Quantitative Structure-Property Relationship (QSPR) studies build mathematical models that correlate structural features with physicochemical properties, enabling the prediction of properties for novel, unsynthesized compounds. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg In the context of medicinal chemistry, it is used to understand how a ligand, such as a pyrimidine-2-carbonitrile derivative, might interact with a protein's binding site.

Theoretical docking studies on various pyrimidine derivatives have revealed common interaction patterns. The nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors with amino acid residues like lysine (B10760008) and threonine. nih.gov The nitrile group can also participate in hydrogen bonding or polar interactions. The aromatic ring itself can form π-stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding pocket. researchgate.net

By performing docking simulations with this compound and its virtual derivatives, researchers can generate hypotheses about the key interactions that stabilize the ligand-protein complex. ekb.eg This information is invaluable for guiding the design of new molecules with optimized geometries and electronic properties for improved binding site complementarity. ekb.eg

Table 3: Common Interactions of Pyrimidine Scaffolds in Theoretical Docking Studies

| Interaction Type | Scaffold Moiety | Common Interacting Protein Residue Types |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrimidine Ring Nitrogens | Lysine, Threonine, Glutamine, Serine |

| Hydrogen Bond (Acceptor/Donor) | Amino Group at C4 | Aspartate, Glutamate, Serine |

| Hydrophobic/π-Stacking | Pyrimidine Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Polar Interaction | Nitrile Group at C2 | Arginine, Asparagine, Serine |

Q & A

Basic: What synthetic methodologies are validated for preparing 4-(dimethylamino)pyrimidine-2-carbonitrile?

Answer:

A three-component reaction under thermal aqueous conditions is widely used, involving:

- Aldehydes (e.g., 4-(dimethylamino)benzaldehyde)

- Malononitrile

- Ammonium acetate or dimethylamine derivatives.

Reagents are heated at 80–100°C in water or DMSO:Water (5:5) systems. The reaction proceeds via Knoevenagel condensation and cyclization, confirmed by IR (CN stretch at ~2212 cm⁻¹) and NMR (dimethylamino protons at δ ~3.08 ppm in DMSO-d₆) .

Advanced: How can regioselectivity challenges in pyrimidine ring substitution be addressed?

Answer:

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing substituents (e.g., Cl, Br) at the 4-position direct nucleophilic attacks to the 5-position (C5 reactivity confirmed by δC ~69–85 ppm in ¹³C NMR) .

- Steric hindrance : Bulky groups (e.g., thiophene) at C6 reduce substitution at adjacent positions.

Optimization involves using substituent-specific catalysts (e.g., K₂CO₃ for SNAr reactions) and monitoring with LC-MS to track intermediate formation .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- IR spectroscopy : Confirms CN (2212 cm⁻¹) and NH₂ (3329–3478 cm⁻¹) groups .

- ¹H/¹³C NMR : Assigns dimethylamino protons (singlet at δ ~3.08 ppm) and aromatic regiochemistry (e.g., para-substituted phenyl groups show doublets at δ ~7.43–7.86 ppm) .

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 315 for 4f) and fragmentation patterns .

Advanced: How to resolve discrepancies in melting points or spectral data between batches?

Answer:

- Crystallization control : Use solvent systems like EtOH/H₂O or DMSO:Water to ensure consistent crystal packing .

- Dynamic NMR : Detect conformational polymorphism (e.g., variable NH₂ proton shifts in DMSO-d₆ vs. CDCl₃) .

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., planar pyrimidine rings with bond distances of ~1.33 Å for C=N) .

Advanced: What strategies improve reaction yields for derivatives with electron-deficient aryl groups?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (from 12 h to 30 min) for chlorophenyl derivatives, achieving yields >85% .

- Protecting groups : Use Boc or acetyl groups to stabilize reactive intermediates during substitution .

- pH optimization : Maintain pH 8–9 with NaHCO₃ to prevent premature hydrolysis of nitrile groups .

Basic: How do substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-donating groups (e.g., CH₃) : Enhance nucleophilic aromatic substitution (SNAr) at C2 (evidenced by MS fragmentation at m/z 104 for phenyl groups) .

- Halogens (e.g., Cl, Br) : Enable Suzuki-Miyaura coupling at C4 (confirmed by ¹³C NMR shifts at δ ~135–140 ppm for C-Br) .

Advanced: What computational methods predict substituent effects on bioactivity?

Answer:

- DFT calculations : Model HOMO-LUMO gaps (e.g., 4.5 eV for 4f) to assess electron affinity for kinase inhibition .

- Molecular docking : Simulate binding with target proteins (e.g., EGFR) using pyrimidine’s planar structure and nitrile’s hydrogen-bonding capability .

Basic: What purification techniques are effective for polar derivatives?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for derivatives like 4g (Rf = 0.45) .

- Recrystallization : Polar solvents (e.g., DMF/H₂O) yield high-purity crystals (>98% by HPLC) .

Advanced: How to mitigate decomposition during long-term storage?

Answer:

- Lyophilization : Stabilize hygroscopic derivatives (e.g., 4i) under argon .

- Additives : Include 1% BHT to prevent oxidation of thiophene-containing derivatives .

Basic: What are key applications in medicinal chemistry research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.